![molecular formula C18H19N5O3S2 B2488987 N-(2-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1224003-83-1](/img/structure/B2488987.png)
N-(2-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This chemical compound belongs to a class of organic compounds that have garnered interest in the field of medicinal chemistry due to their diverse biological activities. The focus here is on its synthesis, molecular structure, chemical reactions, and properties.
Synthesis Analysis
In the synthesis process, different aryloxy groups are attached to the pyrimidine ring, which is a key step in forming these compounds. For instance, Al-Sanea et al. (2020) described the synthesis of related compounds where methyl 3-methoxy-5-methylbenzoate was used as an intermediate product (Al-Sanea et al., 2020).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined through crystallographic studies. For example, Galushchinskiy et al. (2017) described the crystal structures of related acetamides, providing insights into their structural characteristics (Galushchinskiy et al., 2017).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, forming different derivatives with diverse properties. Vinayak et al. (2014) explored the synthesis of novel acetamide derivatives, revealing insights into their chemical behavior and reactivity (Vinayak et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for understanding their behavior in different environments. However, specific data on the physical properties of this exact compound are not readily available in the literature.
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, acidity or basicity, and photochemical behavior, are central to understanding the utility and application of these compounds. Branch et al. (1993) explored the antibacterial activity of related compounds, showcasing their chemical properties and potential applications (Branch et al., 1993).
Aplicaciones Científicas De Investigación
Novel Heterocyclic Compounds Synthesis
Research has led to the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, which exhibit significant anti-inflammatory and analgesic properties. These compounds, including thiazolopyrimidines, have been explored for their COX-1/COX-2 inhibition, showcasing high inhibitory activity, analgesic protection, and anti-inflammatory effects, comparable to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Anticancer Activity
A range of compounds has been synthesized with varying aryloxy groups attached to the pyrimidine ring, showing appreciable cancer cell growth inhibition against several cancer cell lines, highlighting their potential as new anticancer agents (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020). Furthermore, novel thienopyrimidine linked rhodanine derivatives have been prepared, demonstrating significant antimicrobial activity against various bacterial and fungal strains, offering a new avenue for antimicrobial drug development (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).
Antimalarial and Antibacterial Agents
The design and synthesis of new compounds incorporating the imidazo[2,1-b]thiazole scaffold have resulted in potential inhibitors against human cancer cell lines, with specific compounds showing higher inhibition on VEGFR2, indicating their utility as antimalarial and antibacterial agents (Ding, Chen, Zhang, Xin, Wang, Song, Jiang, Chen, Xu, & Tan, 2012).
Chemotherapeutic Agents
Hydrazide and oxadiazole derivatives have been developed as chemotherapeutic agents, showing promising in vitro antimicrobial activity and antiproliferative activity against tumor cell lines, demonstrating their potential as cancer treatment options (Kaya, Hussin, Yurttaş, Turan-Zitouni, Karaca Gençer, Baysal, Karaduman, & Kaplancıklı, 2017).
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-2-(7-oxo-2-thiomorpholin-4-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S2/c1-26-13-5-3-2-4-12(13)20-14(24)10-23-11-19-16-15(17(23)25)28-18(21-16)22-6-8-27-9-7-22/h2-5,11H,6-10H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHQBEPSMDORAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

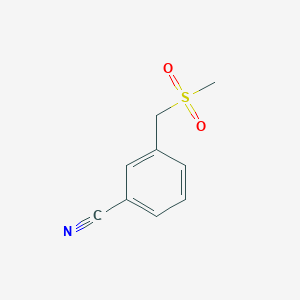
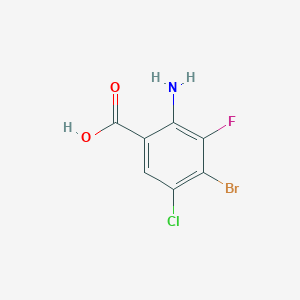
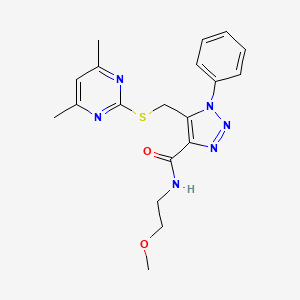
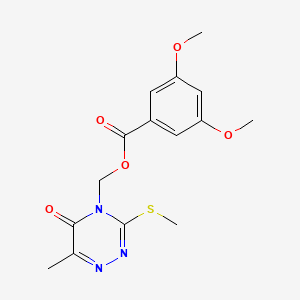
![7-ethoxy-5-(furan-2-yl)-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2488910.png)
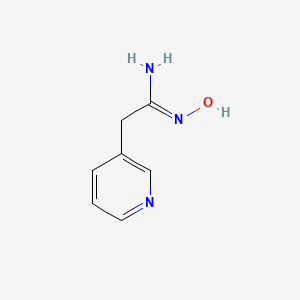

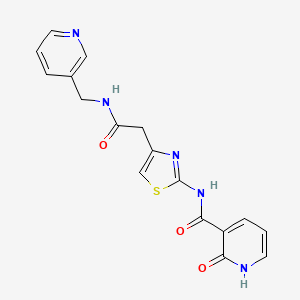
![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2488919.png)

![Ethyl 3-{[(5-chloro-2,4-dimethoxyphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2488923.png)
![2-[3-({[(2,4-dichlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2488924.png)
![(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine](/img/structure/B2488925.png)
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2488926.png)